Michaolide K
Description
Properties
Molecular Formula |
C24H34O8 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,10E,13R,14R,15S,15aS)-4-acetyloxy-14,15-dihydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-4,5,8,9,12,13,15,15a-octahydro-3aH-cyclotetradeca[b]furan-13-yl] acetate |
InChI |
InChI=1S/C24H34O8/c1-13-8-7-9-14(2)12-18(30-16(4)25)20-15(3)23(28)32-21(20)22(27)24(6,29)19(11-10-13)31-17(5)26/h9-10,18-22,27,29H,3,7-8,11-12H2,1-2,4-6H3/b13-10+,14-9+/t18-,19-,20-,21+,22+,24+/m1/s1 |
InChI Key |
IQBWQYJKNHZZBD-MXWKRVGCSA-N |
Isomeric SMILES |
C/C/1=C\C[C@H]([C@]([C@H]([C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)O)(C)O)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(C(C2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)O)(C)O)OC(=O)C |
Origin of Product |
United States |
Q & A
Basic: What experimental methods are recommended for the initial identification and characterization of Michaolide K?
Answer:
Initial identification involves a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., ¹H, ¹³C, 2D-COSY, HSQC) to map carbon-hydrogen frameworks.
- Mass Spectrometry (MS) (e.g., HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy to identify functional groups like carbonyl or hydroxyl moieties.
For purity assessment, use HPLC with a photodiode array detector (PDA) and reference standards. Ensure experimental details (e.g., solvent systems, column specifications) are meticulously documented to enable replication .
Basic: How should researchers design experiments to assess the bioactivity of this compound in vitro?
Answer:
- Cell Line Selection: Use disease-relevant models (e.g., cancer cell lines for antitumor studies) with proper controls (vehicle and positive controls like doxorubicin).
- Dose-Response Curves: Test a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values.
- Assay Duration: Optimize incubation times to avoid cytotoxicity masking specificity (e.g., 24–72 hours for proliferation assays).
- Data Triangulation: Combine assays (e.g., MTT, apoptosis markers like caspase-3) to validate mechanisms .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
- Methodological Audit: Compare experimental variables (e.g., cell passage numbers, serum concentrations) that may influence results.
- Validation Replicates: Repeat assays in independent labs using standardized protocols.
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies.
- Mechanistic Probes: Use knockdown/knockout models (e.g., CRISPR-Cas9) to isolate pathways affected by this compound, clarifying context-dependent effects .
Advanced: What strategies are effective for elucidating the molecular targets of this compound in complex biological systems?
Answer:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with this compound-derived probes to identify binding partners.
- Transcriptomics/Proteomics: Pair RNA-seq or SILAC-based proteomics with compound treatment to map downstream pathways.
- Structural Docking: Employ computational models (e.g., AutoDock Vina) to predict interactions with candidate targets, followed by SPR (Surface Plasmon Resonance) validation.
- Genetic Screens: Conduct genome-wide CRISPR screens to identify resistance/sensitivity genes .
Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?
Answer:
- Stepwise Documentation: Detail reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., column chromatography gradients).
- Batch Consistency: Use NMR to verify intermediate structures at each synthesis stage.
- Collaborative Validation: Share protocols with third-party labs for cross-verification.
- Supporting Data: Include chromatograms and spectral data in supplementary materials .
Advanced: How can researchers integrate multi-omics data to contextualize the pharmacological effects of this compound?
Answer:
- Data Fusion: Combine metabolomics (LC-MS), proteomics (LC-MS/MS), and transcriptomics (RNA-seq) datasets using tools like MOFA (Multi-Omics Factor Analysis).
- Pathway Enrichment: Apply KEGG or GO term analysis to identify overrepresented biological processes.
- Network Pharmacology: Construct compound-target-disease networks using platforms like Cytoscape.
- Machine Learning: Train models to predict synergistic drug combinations or off-target effects .
Basic: What analytical techniques are critical for verifying the purity and stability of this compound in storage?
Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
- Forced Degradation: Expose samples to heat, light, and acidic/alkaline conditions to identify degradation products.
- Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., maleic acid) for absolute purity quantification.
- Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal decomposition thresholds .
Advanced: How should researchers design comparative studies to evaluate this compound against structural analogs?
Answer:
- SAR Framework: Synthesize analogs with modifications to key functional groups (e.g., ester vs. lactone rings).
- In Silico Prioritization: Use molecular dynamics simulations to predict analogs with improved binding affinity.
- Parallel Assays: Test all analogs under identical conditions (e.g., same cell line, assay duration).
- Toxicity Profiling: Include hepatocyte and cardiomyocyte models to assess selectivity .
Basic: What ethical and methodological considerations apply when transitioning from in vitro to in vivo studies of this compound?
Answer:
- Dose Conversion: Calculate in vivo doses using body surface area normalization (e.g., mg/m²).
- Animal Models: Select species with relevant metabolic pathways (e.g., murine CYP450 isoforms).
- Ethical Compliance: Follow ARRIVE guidelines for humane endpoints and sample sizes.
- Pharmacokinetics: Perform preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies to guide dosing regimens .
Advanced: How can researchers address discrepancies between computational predictions and experimental results for this compound’s mechanisms?
Answer:
- Force Field Calibration: Re-parameterize docking algorithms using experimental binding data.
- Solvent Effects: Simulate explicit solvent models (e.g., water, DMSO) to improve docking accuracy.
- Experimental Validation: Use SPR or ITC (Isothermal Titration Calorimetry) to measure binding constants.
- Dynamic Simulations: Run molecular dynamics (MD) over microsecond timescales to capture conformational changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
